molecular formula C10H11ClF3NO B2363852 3-[2-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride CAS No. 2387601-05-8

3-[2-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride

Cat. No.: B2363852
CAS No.: 2387601-05-8
M. Wt: 253.65
InChI Key: RLRASJQRIORBOU-UHFFFAOYSA-N
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Description

3-[2-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The empirical formula of this compound is C10H11ClF3N and it has a molecular weight of 237.65 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cl.FC(F)(F)c1ccccc1C2CNC2 . This indicates that the compound contains a trifluoromethyl group attached to a phenyl ring, which is further connected to an azetidine ring.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Molecular and Crystal Structure Analysis

  • Crystal and Molecular Structure Study : 1-(Diphenylmethyl)azetidin-3-ol, a compound related to 3-[2-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride, has been studied for its crystal and molecular structure. This research provides insights into the structural characteristics of similar compounds (Ramakumar, Venkatesan, & Rao, 1977).

Synthesis and Transformation

  • Building Blocks for Synthesis : Research indicates the use of 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, closely related to the query compound, as building blocks in the synthesis of various chemical structures, including trifluoromethyl-containing aminopropanes and aziridines (Dao Thi et al., 2018).

Antimicrobial Applications

  • Potential Antimicrobial Agents : Some azetidin-2-ones, similar to the queried compound, have been synthesized and shown significant antimicrobial activity. This highlights the potential use of such compounds in developing new antimicrobial agents (Halve, Dubey, Bhadauria, Bhaskar, & Gaour, 2007).

Biological Activities

  • Antibacterial and Anticonvulsant Agents : Novel azetidinone derivatives have been synthesized and evaluated for their antibacterial and anticonvulsant activities. This suggests a potential application in medical research and pharmacology (Rajasekaran & Murugesan, 2006).
  • Tubulin-Targeting Antitumor Agents : Certain 3-phenoxy-1,4-diarylazetidin-2-ones have shown potent antiproliferative effects in breast cancer cells, indicating their potential as antitumor agents targeting tubulin (Greene et al., 2016).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 . It has the signal word “Danger” and the hazard statements H301 - H319 . This indicates that it is toxic if swallowed and causes serious eye irritation.

Properties

IUPAC Name

3-[2-(trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)8-4-2-1-3-7(8)9(15)5-14-6-9;/h1-4,14-15H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRASJQRIORBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=CC=CC=C2C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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